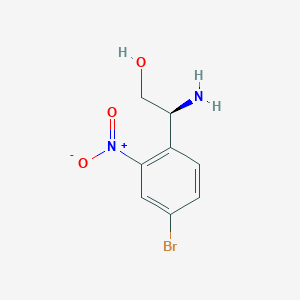

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol

Description

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone

Properties

Molecular Formula |

C8H9BrN2O3 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-bromo-2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H9BrN2O3/c9-5-1-2-6(7(10)4-12)8(3-5)11(13)14/h1-3,7,12H,4,10H2/t7-/m1/s1 |

InChI Key |

RQUUVCHSUBGMJO-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 2-(4-bromo-2-nitrophenyl)acetaldehyde or 2-(4-bromo-2-nitrophenyl)acetone.

Reduction: Formation of 2-amino-2-(4-bromo-2-aminophenyl)ethan-1-ol.

Substitution: Formation of derivatives such as 2-(4-azido-2-nitrophenyl)ethan-1-ol or 2-(4-thio-2-nitrophenyl)ethan-1-ol.

Scientific Research Applications

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-(4-chloro-2-nitrophenyl)ethan-1-ol

- 2-Amino-2-(4-fluoro-2-nitrophenyl)ethan-1-ol

- 2-Amino-2-(4-iodo-2-nitrophenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications .

Biological Activity

(S)-2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol is a significant organic compound characterized by its unique structure, which includes a bromine and a nitro group on a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzymatic inhibition properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrN2O3 |

| Molecular Weight | 261.07 g/mol |

| IUPAC Name | (2S)-2-amino-2-(4-bromo-2-nitrophenyl)ethanol |

| InChI Key | RQUUVCHSUBGMJO-SSDOTTSWSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the nitro and bromine groups enhances its reactivity, allowing it to modulate enzyme activities or bind to specific receptors. This modulation can lead to various biological effects, including inhibition of enzymatic pathways that are crucial for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, it demonstrated significant cytotoxic effects. Notably, it was found to be effective against:

- Lung cancer cell lines

- Breast cancer cell lines

- Prostate cancer cell lines

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, further emphasizing the need for detailed investigations into its pharmacological potential .

Case Studies

A notable study explored the cytotoxic effects of this compound against breast cancer cell lines. The results indicated that the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin, suggesting enhanced potency in targeting cancer cells .

Safety and Toxicity

While the compound shows promise in various biological assays, safety evaluations are crucial. Preliminary toxicity studies indicate low acute toxicity levels in animal models, with no adverse effects observed at doses up to 5000 mg/kg. However, chronic toxicity assessments are necessary to understand long-term implications fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.